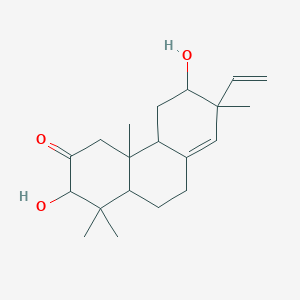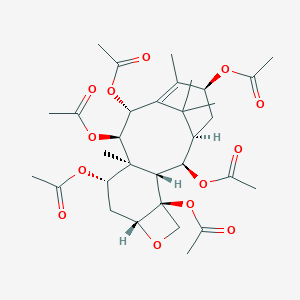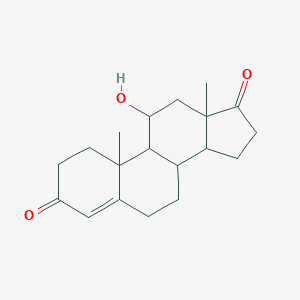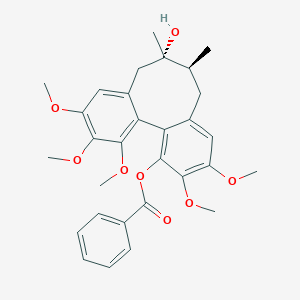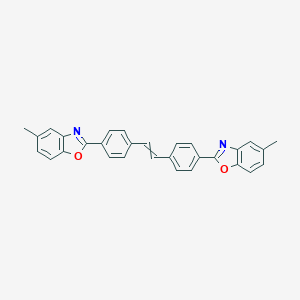
13,14-dihydro-19R-hydroxyPGE1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-dihydro-19R-hydroxyPGE1, also known as alprostadil, is a synthetic prostaglandin E1 (PGE1) analog that has been widely used in scientific research. This molecule has various applications in the field of medicine and biochemistry due to its unique properties and mechanisms of action.
Applications De Recherche Scientifique
Research Applications of 13,14-dihydro-19R-hydroxyPGE1
1. Biochemical Research The compound "13,14-dihydro-19R-hydroxyPGE1" is likely involved in biochemical studies related to the metabolic pathways of prostaglandins. These pathways are crucial in understanding inflammatory responses, pain, and fever regulation mechanisms within the human body.
2. Pharmacological Studies Even though the request is to exclude drug use and dosage, it's worth noting that compounds like "13,14-dihydro-19R-hydroxyPGE1" might be subjects of pharmacological research focusing on their mechanism of action, interaction with cellular receptors, and potential therapeutic applications in various diseases, barring the dosage and side-effect profiles.
3. Molecular Biology In molecular biology, such compounds are often used to understand the interaction at the cellular level, possibly involving signal transduction pathways. This understanding can lead to insights into how cells respond to various stimuli and how this can be modulated for therapeutic benefits.
Scientific Research Applications of 13,14-dihydro-19R-hydroxyPGE1
1. Inflammation and Resolution Mechanisms Research has indicated that certain derivatives of the related compound, docosahexaenoic acid (DHA), which share structural similarities with 13,14-dihydro-19R-hydroxyPGE1, are involved in anti-inflammatory and pro-resolving lipid mediator biosynthesis. These studies are significant for understanding the role of similar compounds in inflammation and the resolution process within the human body (Deng et al., 2014).
2. Bioactive Compound Synthesis Aminocyclitols, which are related to the broader category of compounds including 13,14-dihydro-19R-hydroxyPGE1, have been synthesized and evaluated for their biological activities. This research highlights the potential of these compounds in developing new therapeutic agents (Kurbanoğlu, 2016).
3. Metabolic Pathways in Human Seminal Vesicles Prostaglandin pathways, which are closely related to the metabolism of 13,14-dihydro-19R-hydroxyPGE1, are crucial for understanding the physiological functions of human seminal vesicles. The identification of novel cytochrome P450 enzymes in these pathways sheds light on the complex biochemistry of human reproductive systems (Bylund et al., 1999).
4. Role in Anti-inflammatory Actions Hydroxylated omega-3 fatty acid species, similar to 13,14-dihydro-19R-hydroxyPGE1, are studied for their transformation into biologically active metabolites, which contribute to anti-inflammatory and anti-proliferative responses. Understanding these mechanisms is essential for developing new treatments for chronic inflammatory conditions (Wendell et al., 2015).
Propriétés
Nom du produit |
13,14-dihydro-19R-hydroxyPGE1 |
|---|---|
Formule moléculaire |
C20H36O6 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h14-17,19,21-22,24H,2-13H2,1H3,(H,25,26)/t14-,15+,16-,17-,19-/m1/s1 |
Clé InChI |
HNLDBJMVKYEERT-FSNPWBFUSA-N |
SMILES isomérique |
C[C@H](CCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
SMILES |
O=C1[C@H](CCCCCCC(O)=O)[C@@H](CC[C@@H](O)CCC[C@H](O)C)[C@H](O)C1 |
SMILES canonique |
CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Synonymes |
19(R)-hydroxy PGE0; 13,14-dihydro-19(R)-hydroxy PGE1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



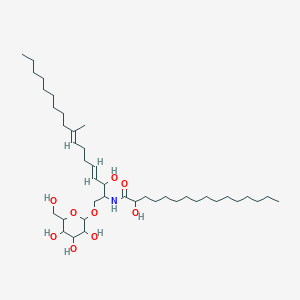
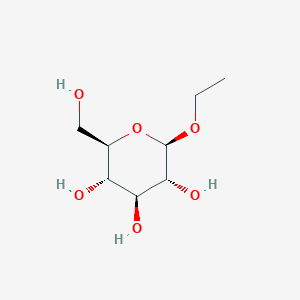
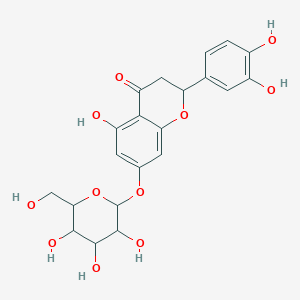
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)


